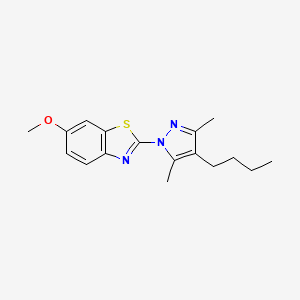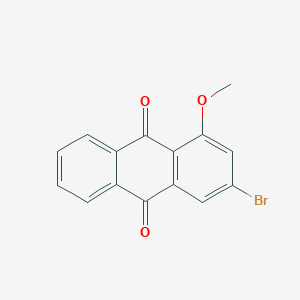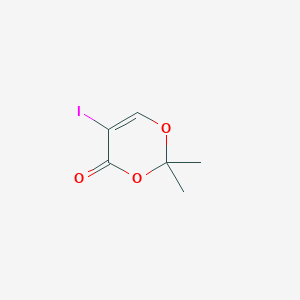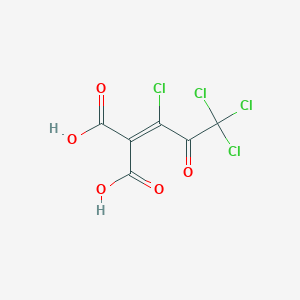
(1,3,3,3-Tetrachloro-2-oxopropylidene)propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3,3,3-Tetrachloro-2-oxopropylidene)propanedioic acid is a chemical compound with the molecular formula C6H2Cl4O5. It is a derivative of propanedioic acid, characterized by the presence of four chlorine atoms and a ketone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,3,3-Tetrachloro-2-oxopropylidene)propanedioic acid typically involves the chlorination of propanedioic acid derivatives. One common method is the reaction of malonic acid with chlorine in the presence of a catalyst, such as phosphorus pentachloride (PCl5), under controlled conditions. The reaction proceeds through the formation of intermediate chlorinated compounds, which are then further chlorinated to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where malonic acid or its derivatives are subjected to chlorination in reactors designed to handle corrosive chemicals. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
(1,3,3,3-Tetrachloro-2-oxopropylidene)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: The major product is the corresponding alcohol.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
(1,3,3,3-Tetrachloro-2-oxopropylidene)propanedioic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1,3,3,3-Tetrachloro-2-oxopropylidene)propanedioic acid involves its interaction with molecular targets through its reactive functional groups. The chlorine atoms and ketone group can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, resulting in specific biological effects.
類似化合物との比較
Similar Compounds
Malonic Acid: A dicarboxylic acid with the formula CH2(COOH)2, used as a precursor in the synthesis of (1,3,3,3-Tetrachloro-2-oxopropylidene)propanedioic acid.
Succinic Acid: Another dicarboxylic acid with the formula C4H6O4, structurally similar but lacking the chlorine atoms and ketone group.
Oxalic Acid: A simpler dicarboxylic acid with the formula C2H2O4, used in various industrial applications.
Uniqueness
This compound is unique due to its high degree of chlorination and the presence of a ketone group, which confer distinct chemical reactivity and potential biological activity. These features make it a valuable compound for research and industrial applications.
特性
CAS番号 |
101205-15-6 |
|---|---|
分子式 |
C6H2Cl4O5 |
分子量 |
295.9 g/mol |
IUPAC名 |
2-(1,3,3,3-tetrachloro-2-oxopropylidene)propanedioic acid |
InChI |
InChI=1S/C6H2Cl4O5/c7-2(3(11)6(8,9)10)1(4(12)13)5(14)15/h(H,12,13)(H,14,15) |
InChIキー |
BCSHLYMNEBSNPF-UHFFFAOYSA-N |
正規SMILES |
C(=C(C(=O)C(Cl)(Cl)Cl)Cl)(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


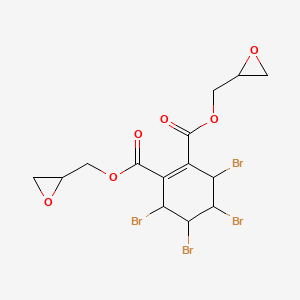
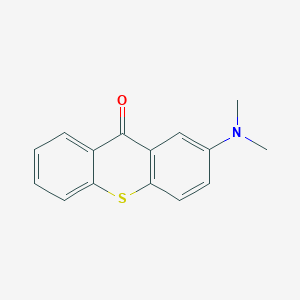
![N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide](/img/structure/B14326572.png)
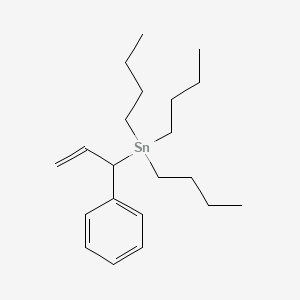
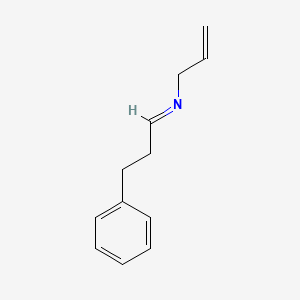
![2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol](/img/structure/B14326586.png)
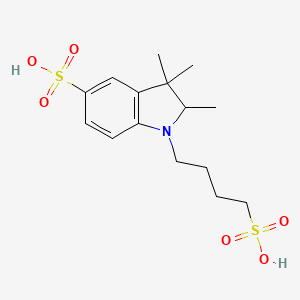
![[2-(Cyclopent-1-en-1-yl)ethenyl]benzene](/img/structure/B14326611.png)
![8,8-Dimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14326612.png)

